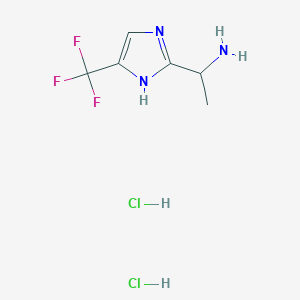![molecular formula C21H17ClN4S B2671114 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-72-0](/img/structure/B2671114.png)
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound with a complex structure Known for its potential applications in various fields, it consists of an allylamino group, a chlorobenzyl sulfanyl group, a phenyl group, and a pyrimidinecarbonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile generally involves a multi-step process. The key starting materials include allylamine, 2-chlorobenzyl chloride, and 6-phenylpyrimidine-4-carbonitrile. The reaction typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with allylamine to form 2-(allylamino)benzyl chloride. This intermediate is then reacted with 6-phenylpyrimidine-4-carbonitrile under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would be optimized for yield and purity. Techniques like solvent selection, temperature control, and catalysis are crucial. High-throughput synthesis methods and continuous flow processes could be employed to scale up production while maintaining quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce more reactive functional groups, potentially increasing the compound's reactivity.
Reduction: Reducing conditions can modify the allylamino or carbonitrile groups, altering the compound's properties.
Substitution: This compound can participate in substitution reactions, especially nucleophilic or electrophilic substitution, depending on the reactive site.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids for substitution reactions. Reaction conditions must be carefully controlled to prevent unwanted side reactions.
Major Products Formed: The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can introduce different functional groups, leading to a wide array of derivatives.
Aplicaciones Científicas De Investigación
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has a broad spectrum of applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Employed in material science for the creation of novel polymers and materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action varies depending on its application:
Biological Activity: It can interact with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. This interaction might involve the inhibition of enzyme activity or modulation of receptor signaling pathways.
Material Properties: In industrial applications, the compound’s unique chemical structure provides desirable characteristics, such as thermal stability or specific mechanical properties, through interactions at the molecular level.
Comparación Con Compuestos Similares
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can be compared with other compounds in its class, such as:
4-(Methylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
4-(Ethylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
These compounds share a similar core structure but differ in their substituent groups, which can influence their reactivity and applications
In a nutshell, this compound is a versatile compound with wide-ranging applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and utilization. Anything else you need to dive into?
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h2-11H,1,12,14H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWNSYGPMUYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride](/img/structure/B2671032.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)
![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671036.png)


methanone](/img/structure/B2671040.png)


![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)

![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)


